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Compound of Interest

Compound Name: 3-Ethynyl-3-methyloxetane

Cat. No.: B572437

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data
for 3-Ethynyl-3-methyloxetane (CAS: 1290541-27-3, Molecular Formula: CsHsO). While
specific, experimentally-derived datasets for this compound are not readily available in public
domains, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data. These predictions are based on the molecule's structure
and established spectroscopic principles, offering a valuable reference for its characterization.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 3-Ethynyl-3-
methyloxetane.

Table 1: Predicted *H NMR Data (Solvent: CDCls, Frequency: 400 MHz)

Chemical Shift (5)

Multiplicity Integration Assignment
ppm
4.75 d,J=6Hz 2H Oxetane CHz (Ha)
4.55 d,J=6Hz 2H Oxetane CH:z (Hb)
2.40 s 1H =C-H
1.65 S 3H -CHs
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Table 2: Predicted 3C NMR Data (Solvent: CDCls, Frequency: 100 MHz)

Chemical Shift (8) ppm

Assighment

82.5 -C=C-
79.5 Oxetane -CHa-
74.0 =C-H

40.0 Quaternary Carbon
25.0 -CHs

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm—2) Intensity Assignment

~3300 Strong, Sharp =C-H Stretch

~2970 Medium C-H Asymmetric Stretch (CHs)
~2880 Medium C-H Symmetric Stretch (CH-2)
~2120 Weak C=C Stretch

~985 Strong Oxetane Ring Vibration

Table 4: Predicted Mass Spectrometry (MS) Data (lonization: EI)

Predicted Relative .

m/z . Assignment
Intensity

96 Moderate [M]* (Molecular lon)

81 High [M - CHs]*

68 Moderate [M - C2H4]*

53 Moderate [CaHs]*
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Experimental Protocols

The following sections detail generalized methodologies for acquiring the spectroscopic data
presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A sample of 3-Ethynyl-3-methyloxetane (5-10 mg) is dissolved in
approximately 0.6 mL of deuterated chloroform (CDCIs) containing 0.03% v/v
tetramethylsilane (TMS) as an internal standard.

e 'H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz spectrometer. Data
acquisition typically involves 16 scans with a relaxation delay of 1 second.

e 13C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same spectrometer at
a frequency of 100 MHz. Data acquisition typically involves 512 scans with a relaxation delay
of 2 seconds.

o Data Processing: The resulting Free Induction Decays (FIDs) are Fourier transformed, and
the spectra are phase and baseline corrected. Chemical shifts are referenced to the TMS
signal at 0.00 ppm for *H and 77.16 ppm for the CDCIs solvent peak in the 3C spectrum.

Infrared (IR) Spectroscopy

o Sample Preparation: A drop of neat 3-Ethynyl-3-methyloxetane is placed between two
potassium bromide (KBr) plates to form a thin liquid film.

o Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer over the range of 4000-400 cm~*. A background spectrum of the KBr plates is
recorded and automatically subtracted from the sample spectrum. Typically, 32 scans are
averaged to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

o Sample Introduction: The sample is introduced into the mass spectrometer via a Gas
Chromatography (GC) system to ensure sample purity and control the amount of substance
entering the ion source.
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« lonization: Electron lonization (El) is performed at a standard energy of 70 eV.

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a quadrupole mass analyzer. The detector records the abundance of each ion.

Visualizations
Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow from sample preparation to final data
analysis in a typical spectroscopic characterization of a chemical compound.
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Caption: Workflow for Spectroscopic Characterization.
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[https://www.benchchem.com/product/b572437#spectroscopic-data-for-3-ethynyl-3-
methyloxetane-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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